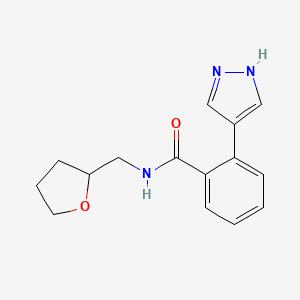![molecular formula C17H26N2O5 B6750159 Methyl 5-[[2-[(1-methylcycloheptyl)methylamino]-2-oxoethoxy]methyl]-1,3-oxazole-4-carboxylate](/img/structure/B6750159.png)
Methyl 5-[[2-[(1-methylcycloheptyl)methylamino]-2-oxoethoxy]methyl]-1,3-oxazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-[[2-[(1-methylcycloheptyl)methylamino]-2-oxoethoxy]methyl]-1,3-oxazole-4-carboxylate is a complex organic compound featuring an oxazole ring, which is known for its diverse applications in medicinal chemistry and organic synthesis . The compound’s structure includes a methylcycloheptyl group, which contributes to its unique chemical properties and potential biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[[2-[(1-methylcycloheptyl)methylamino]-2-oxoethoxy]methyl]-1,3-oxazole-4-carboxylate typically involves multi-step organic reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-[[2-[(1-methylcycloheptyl)methylamino]-2-oxoethoxy]methyl]-1,3-oxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazole ring into more saturated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction can produce more saturated oxazole derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 5-[[2-[(1-methylcycloheptyl)methylamino]-2-oxoethoxy]methyl]-1,3-oxazole-4-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Methyl 5-[[2-[(1-methylcycloheptyl)methylamino]-2-oxoethoxy]methyl]-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other oxazole derivatives and molecules with similar functional groups . Examples include:
Oxazole-4-carboxylates: Compounds with similar core structures but different substituents.
Cycloheptyl derivatives: Molecules featuring the cycloheptyl group, which may exhibit similar chemical properties.
Uniqueness
Methyl 5-[[2-[(1-methylcycloheptyl)methylamino]-2-oxoethoxy]methyl]-1,3-oxazole-4-carboxylate is unique due to its specific combination of functional groups and its potential for diverse applications in various fields . Its structure allows for a wide range of chemical modifications, making it a valuable compound for research and development .
Eigenschaften
IUPAC Name |
methyl 5-[[2-[(1-methylcycloheptyl)methylamino]-2-oxoethoxy]methyl]-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5/c1-17(7-5-3-4-6-8-17)11-18-14(20)10-23-9-13-15(16(21)22-2)19-12-24-13/h12H,3-11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYJBIQKNRGICS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCCC1)CNC(=O)COCC2=C(N=CO2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(2R,3R)-2-(4-chlorophenyl)-3-hydroxypyrrolidin-1-yl]-3-pyridin-4-ylpropan-1-one](/img/structure/B6750093.png)
![7-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methylamino]-2H-isoquinolin-1-one](/img/structure/B6750097.png)
![(1-Methylimidazol-4-yl)-[3-(2,2,2-trifluoroethyl)piperidin-1-yl]methanone](/img/structure/B6750103.png)
![Ethyl 3-hydroxy-4-[(2-methoxy-3-methylbutyl)sulfonylamino]benzoate](/img/structure/B6750110.png)

![Methyl 1-[[[3-hydroxy-2-(trifluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylate](/img/structure/B6750149.png)
![N-[(2S)-2-hydroxy-3-piperidin-1-ylpropyl]-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6750167.png)
![N-[(3-ethyl-5-methyltriazol-4-yl)methyl]-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide](/img/structure/B6750170.png)
![[(3R)-3-aminopyrrolidin-1-yl]-(2-cyclohexyloxypyridin-4-yl)methanone](/img/structure/B6750172.png)
![[(3R)-3-aminopiperidin-1-yl]-(2-cyclohexyloxypyridin-4-yl)methanone](/img/structure/B6750179.png)
![Tert-butyl 2-[cyclopropylmethyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]acetate](/img/structure/B6750186.png)
![1-[2-hydroxy-3-(trifluoromethyl)benzoyl]-N,N-dimethylpyrrolidine-2-carboxamide](/img/structure/B6750188.png)
![1-[2-(Dimethylamino)ethyl]-4-(3-pyridin-4-ylpropanoyl)piperazin-2-one](/img/structure/B6750189.png)
![4-Methyl-3-[4-(oxolan-3-yl)piperidine-1-carbonyl]isochromen-1-one](/img/structure/B6750192.png)
